molecular formula C17H15BrN2O2 B11623424 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11623424
M. Wt: 359.2 g/mol
InChI Key: YSGLVKMQEFRVHW-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the bromo-substituted phenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-bromo-4-methylphenol under suitable conditions, often using a base such as potassium carbonate.

    Attachment of the methyl-substituted phenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The phenyl groups can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized phenyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the substituted phenyl groups could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chloro-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2-Fluoro-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2-Iodo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole lies in the presence of the bromo-substituted phenoxy group. This bromo group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization. Additionally, the combination of the oxadiazole ring and the substituted phenyl groups imparts unique structural and electronic properties to the compound, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O2/c1-11-4-3-5-13(8-11)17-19-16(22-20-17)10-21-15-7-6-12(2)9-14(15)18/h3-9H,10H2,1-2H3

InChI Key

YSGLVKMQEFRVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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